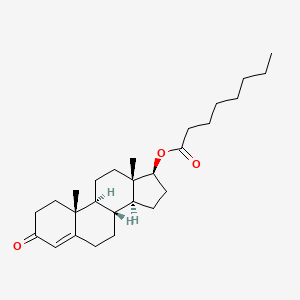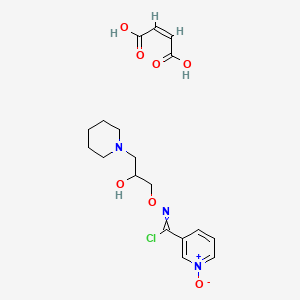
rac-Arimoclomol Maleic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Arimoclomol Maleic Acid: is a biochemical compound primarily used in proteomics research. It is a derivative of arimoclomol, a drug developed for its potential therapeutic effects in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick type C . The compound is characterized by its molecular formula C18H14D10ClN3O7 and a molecular weight of 439.91 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-Arimoclomol Maleic Acid involves the reaction of arimoclomol with maleic acid. The process typically includes the following steps:
Starting Materials: Arimoclomol and maleic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards
Análisis De Reacciones Químicas
Types of Reactions: rac-Arimoclomol Maleic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized arimoclomol derivatives, while substitution reactions can produce various substituted arimoclomol compounds .
Aplicaciones Científicas De Investigación
rac-Arimoclomol Maleic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as ALS and Niemann-Pick type C.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of rac-Arimoclomol Maleic Acid involves the activation of molecular chaperones, which are proteins that assist in the proper folding and repair of other proteins. This activation helps in the clearance of damaged proteins and aggregates, which are implicated in various neurodegenerative diseases. The compound stimulates the heat shock response, leading to the upregulation of heat shock proteins such as Hsp70 .
Comparación Con Compuestos Similares
Arimoclomol: The parent compound of rac-Arimoclomol Maleic Acid, used in similar therapeutic applications.
BRX-220: Another derivative of arimoclomol with potential therapeutic effects.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of maleic acid, which enhances its stability and solubility. This makes it particularly useful in proteomics research and therapeutic applications .
Propiedades
Fórmula molecular |
C18H24ClN3O7 |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
OHUSJUJCPWMZKR-BTJKTKAUSA-N |
SMILES isomérico |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


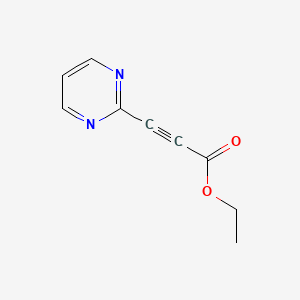
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
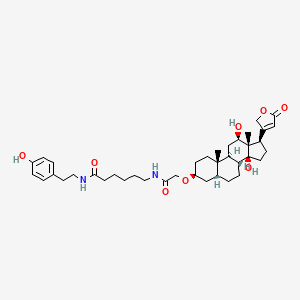
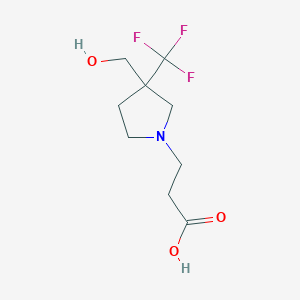
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
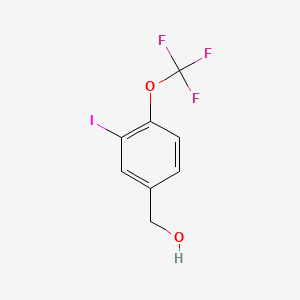

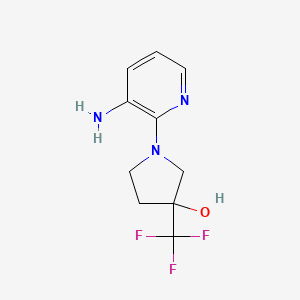
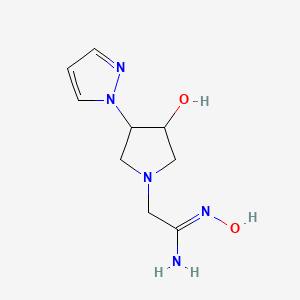
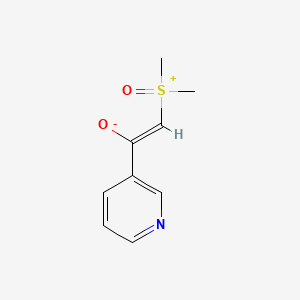
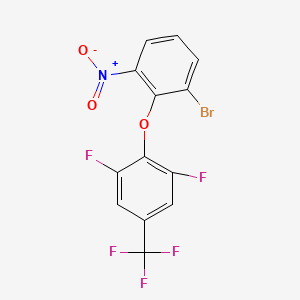
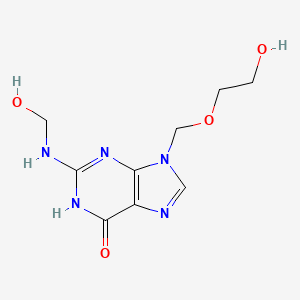
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)
